molecular formula C21H14ClF3N2O B2833115 4-(4-chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethyl)phenyl]-2-furyl]-1H-imidazole CAS No. 1935723-19-5

4-(4-chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethyl)phenyl]-2-furyl]-1H-imidazole

Cat. No.: B2833115
CAS No.: 1935723-19-5
M. Wt: 402.8
InChI Key: YGJZQHYKFQMLDC-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethyl)phenyl]-2-furyl]-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including chlorophenyl, trifluoromethyl, and furyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethyl)phenyl]-2-furyl]-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furyl Intermediate: The synthesis begins with the preparation of the furyl intermediate through a reaction involving furfural and an appropriate reagent to introduce the trifluoromethyl group.

    Imidazole Ring Formation: The furyl intermediate is then reacted with a chlorophenyl-substituted imidazole precursor under specific conditions to form the imidazole ring.

    Final Coupling Reaction: The final step involves coupling the imidazole intermediate with a methylating agent to introduce the methyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethyl)phenyl]-2-furyl]-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and furyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the chlorophenyl and trifluoromethyl groups, potentially converting them to less oxidized forms.

    Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or alkyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furyl oxides, while reduction can produce dechlorinated or defluorinated derivatives.

Scientific Research Applications

4-(4-chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethyl)phenyl]-2-furyl]-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It serves as a probe in biochemical studies to investigate the interactions of various functional groups with biological targets.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of agrochemicals, such as pesticides and herbicides, due to its ability to interact with specific biological pathways in pests.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethyl)phenyl]-2-furyl]-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. For example, the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-2-(trifluoromethyl)oxazol-5(4H)-one
  • 4,4’-[(2-Chlorophenyl)methylene]bis[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol]
  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate

Uniqueness

Compared to similar compounds, 4-(4-chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethyl)phenyl]-2-furyl]-1H-imidazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF3N2O/c1-12-19(14-4-8-16(22)9-5-14)27-20(26-12)18-11-10-17(28-18)13-2-6-15(7-3-13)21(23,24)25/h2-11H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJZQHYKFQMLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=C(O2)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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